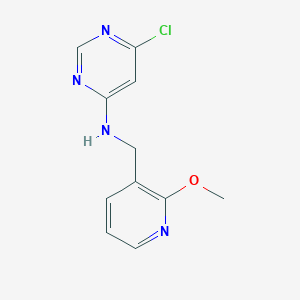

6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine

CAS No.: 1964407-43-9

Cat. No.: VC3185488

Molecular Formula: C11H11ClN4O

Molecular Weight: 250.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1964407-43-9 |

|---|---|

| Molecular Formula | C11H11ClN4O |

| Molecular Weight | 250.68 g/mol |

| IUPAC Name | 6-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine |

| Standard InChI | InChI=1S/C11H11ClN4O/c1-17-11-8(3-2-4-13-11)6-14-10-5-9(12)15-7-16-10/h2-5,7H,6H2,1H3,(H,14,15,16) |

| Standard InChI Key | ZNOZQJGOFSQKLC-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC=N1)CNC2=CC(=NC=N2)Cl |

| Canonical SMILES | COC1=C(C=CC=N1)CNC2=CC(=NC=N2)Cl |

Introduction

Chemical Identity and Structural Properties

6-Chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine is a heterocyclic organic compound that combines pyrimidine and pyridine moieties. The compound's structure features a 6-chloropyrimidin-4-amine core with a (2-methoxypyridin-3-yl)methyl group attached to the amino nitrogen.

Basic Chemical Information

The compound has been formally identified and cataloged with several identifiers that facilitate its recognition in chemical databases and literature. It was first documented in chemical databases in January 2016 and has received updates as recently as April 2025 .

Table 1: Basic Chemical Identifiers and Properties

| Property | Value |

|---|---|

| Chemical Name | 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine |

| CAS Number | 1964407-43-9 |

| Molecular Formula | C11H11ClN4O |

| Molecular Weight | 250.68 g/mol |

| Creation Date | 2016-01-15 |

| Modification Date | 2025-04-05 |

Structural Descriptors

The compound's structure can be represented using various chemical notations that provide detailed information about its molecular arrangement.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine .

Chemical Identifiers

Several standardized chemical identifiers have been computed for this compound:

-

InChI: InChI=1S/C11H11ClN4O/c1-17-11-8(3-2-4-13-11)6-14-10-5-9(12)15-7-16-10/h2-5,7H,6H2,1H3,(H,14,15,16)

Structural Features and Chemical Properties

Structural Components

The molecule contains several important structural features:

-

A pyrimidine ring with a chlorine atom at position 6

-

An amino group at position 4 of the pyrimidine ring

-

A 2-methoxypyridine group connected via a methylene bridge to the amino nitrogen

-

Multiple nitrogen atoms that can participate in hydrogen bonding

Physical and Chemical Properties

While specific experimental physical properties data is limited in the available research, computational and theoretical properties can be inferred based on its structure:

-

The compound is likely to exhibit moderate solubility in organic solvents due to its aromatic rings and heteroatoms

-

The presence of multiple nitrogen atoms suggests potential for hydrogen bond formation, which may influence its interactions with biological targets

-

The methoxy group contributes to the compound's polarity, potentially affecting its pharmacokinetic properties

Synthesis Methods

General Synthetic Approach

The synthesis of 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine typically involves multiple reaction steps, beginning with readily available pyrimidine derivatives. The synthetic pathway generally includes nucleophilic substitution reactions for introducing the key functional groups.

Nucleophilic Aromatic Substitution

A common approach might involve the reaction of 4,6-dichloropyrimidine with (2-methoxypyridin-3-yl)methylamine under basic conditions. This would allow for selective substitution at the more reactive 4-position while preserving the chlorine at position 6.

Reductive Amination

Another potential route might involve reductive amination between 4-amino-6-chloropyrimidine and 2-methoxypyridine-3-carbaldehyde, followed by reduction of the resulting imine.

Comparative Analysis with Related Compounds

Structural Analogues

Several related pyrimidine derivatives share structural similarities with 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine. For example, the search results mention "4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide" , which also features a methoxypyridine group, though with different connectivity and additional functional groups.

Functional Comparison

The structural differences between these compounds likely result in distinct biological activities. While 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine features a direct connection between the amino group and the methoxypyridine via a methylene bridge, related compounds like those mentioned in the research may employ different linking groups that affect their conformational flexibility and binding properties.

Future Research Directions

Structure-Activity Relationship Studies

One promising direction for future research would be comprehensive structure-activity relationship (SAR) studies to:

-

Determine which structural features are essential for biological activity

-

Identify modifications that might enhance potency or selectivity

-

Optimize physicochemical properties for improved pharmacokinetics

Target Identification

Determining the specific biological targets with which 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine interacts would be valuable for understanding its potential applications. This might involve:

-

Screening against panels of enzymes, receptors, and other biomolecules

-

Computational modeling to predict potential binding sites

-

Affinity-based methods to isolate interacting proteins

Derivative Development

The base structure of 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine provides an excellent scaffold for developing derivatives with enhanced or modified properties. Potential modifications might include:

-

Substitution of the chlorine atom with other halogens or functional groups

-

Modification of the methoxy substituent

-

Introduction of additional substituents on the pyrimidine or pyridine rings

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume